Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK) in Glioblastoma

,

Journal of Medicinal Chemistry,

2017,

60(5),

2052-2070

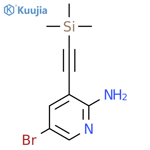

![1H-Pyrrolo[2,3-b]pyridine,5-bromo-3-iodo-1-[(4-methylphenyl)sulfonyl]- structure](https://it.kuujia.com/scimg/cas/875639-15-9x500.png)